N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c27-19(13-29-16-9-2-1-3-10-16)24-21-25-26-22(31-21)30-14-20(28)23-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,23,28)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYWMARXCHNCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-N-(1-Naphthyl)Acetamide
1-Naphthylamine reacts with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to yield 2-bromo-N-(1-naphthyl)acetamide. The reaction is exothermic and requires ice-cooling to maintain 0–5°C, achieving 90–94% yield.
Thiol-Displacement Reaction
The mercapto group attacks the electrophilic carbon of 2-bromo-N-(1-naphthyl)acetamide in DMF at 60°C, facilitated by potassium carbonate (K₂CO₃). This yields 5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-amine with 80–88% efficiency.
Critical Considerations :
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the mercapto group.
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Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by minimizing hydrolysis.
Acylation of the 2-Amino Group with Phenoxyacetyl Chloride
The final step involves acylating the 2-amino group of the thiadiazole intermediate with phenoxyacetyl chloride. Phenoxyacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in anhydrous tetrahydrofuran (THF) at room temperature.
Reaction Conditions :
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Molar Ratio : A 1.2:1 excess of phenoxyacetyl chloride ensures complete acylation.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in 75–82% yield.
Table 2 : Acylation Step Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| DCM | 74 | |
| Base | Pyridine | 85 |
| TEA | 78 | |
| Temperature (°C) | 25 | 82 |
| 40 | 76 |
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45–7.25 (m, 11H, naphthyl + phenyl), 4.62 (s, 2H, CH₂CO), 4.15 (s, 2H, SCH₂).
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IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
Purity : HPLC analysis confirms ≥98% purity using a C18 column (acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the naphthylamino moiety can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide lies in its potential as an anticancer agent. Research has shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Synthesis and Evaluation :
- In studies involving related thiadiazole derivatives, compounds were synthesized and tested against cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that while none surpassed doxorubicin in activity, certain derivatives showed promising anticancer properties .
- Mechanism of Action :
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Activity : Compounds containing thiadiazole moieties have been reported to possess antimicrobial properties, making them candidates for further exploration in treating infections.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which could be beneficial in various inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with similar compounds can be useful.
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| Doxorubicin | High | DNA intercalation |
| Compound A | Moderate | Apoptosis induction |
| N-(5-{...}) | Promising | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and naphthyl group could play a role in binding to the target site, while the phenoxyacetamide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiadiazole vs. Oxadiazole Derivatives
- N-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide ()
- Structural difference : Replaces the thiadiazole core with an oxadiazole ring.
- Impact : Oxadiazoles exhibit higher electron-withdrawing capacity, which may alter binding affinity to targets like enzymes or receptors. The 3,4-difluorophenyl group in this compound enhances metabolic stability compared to the naphthyl group in the target compound .
Thiadiazole vs. Quinazolinone Derivatives
- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () Structural difference: Quinazolinone core instead of thiadiazole. Impact: Quinazolinones are associated with kinase inhibition and anticancer activity. The sulfamoylphenyl group in this compound may enhance solubility compared to the lipophilic naphthyl group in the target compound .
Substituent Analysis
Sulfanyl-Acetamide Side Chains
- 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Structural similarity: Shares the thiadiazole-sulfanyl-acetamide backbone. Key difference: Trifluoromethylphenyl substituent instead of phenoxyacetamide. However, the phenoxy group in the target compound may offer better π-π stacking interactions .
Aromatic Substitutions
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Structural difference: Methoxyphenyl-pyrimidoindole substituent vs. naphthyl-phenoxy in the target compound.
Physicochemical and Pharmacological Properties
Biological Activity
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide (CAS No. 724451-29-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C22H18N4O3S2, with a molecular weight of 450.53 g/mol. The presence of the 1,3,4-thiadiazole moiety is crucial for its biological activity, as it is associated with various pharmacological properties.
In Vitro Studies
Recent studies have highlighted the compound's effectiveness against several cancer cell lines:
- MCF-7 Cells : The compound demonstrated potent growth inhibitory activity with an IC50 value of approximately 0.28 µg/mL. It was found to induce cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent against breast cancer .
- HepG2 Cells : In another study focusing on hepatocellular carcinoma cells, various derivatives of thiadiazole compounds were tested, showing significant cytotoxic effects. The structure-activity relationship (SAR) suggested that modifications to the thiadiazole ring could enhance anticancer potency .
The following table summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.28 |
| Compound A | HepG2 | 9.6 |
| Compound B | HeLa | 0.37 |
The mechanism by which this compound exerts its effects appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth. Flow cytometry analysis revealed that certain derivatives significantly induced apoptotic cell death in HeLa cells and blocked the cell cycle at the sub-G1 phase .
Antiviral Activity
The compound has also been explored for its antiviral properties. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. One such derivative exhibited an EC50 value of 0.96 µg/mL against HIV-1 strain IIIB and 2.92 µg/mL against HIV-2 strain ROD . Although these values indicate some level of activity, they also suggest a need for further optimization to enhance selectivity and potency.
Case Studies
Several case studies have been conducted to evaluate the compound's biological activity:
- Case Study on Anticancer Efficacy : A study involved synthesizing various 1,3,4-thiadiazole derivatives and assessing their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the acetamide moiety could lead to enhanced anticancer activity compared to other structural variants .
- Antiviral Screening : Research into the antiviral potential of thiadiazole derivatives highlighted their ability to inhibit viral replication in vitro. However, selectivity indices were low compared to established antiviral agents like efavirenz .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
